4-Bromo-D-phenylalanine: Properties, Safety, and Application in Modern Drug Discovery
4-Bromo-D-phenylalanine: Properties, Safety, and Application in Modern Drug Discovery
An In-depth Technical Guide for Researchers
This guide provides an in-depth analysis of 4-Bromo-D-phenylalanine, a crucial non-canonical amino acid, designed for professionals in research, drug development, and medicinal chemistry. We will explore its fundamental properties, provide a detailed breakdown of its safety profile, and illuminate its strategic applications, particularly in peptide synthesis, to enhance therapeutic agent development.
Introduction: The Strategic Advantage of 4-Bromo-D-phenylalanine
4-Bromo-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine. The introduction of a bromine atom at the para-position of the phenyl ring imparts unique steric and electronic properties. This modification is not merely an incremental change; it provides researchers with a powerful tool to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and other bioactive molecules.[1]
The D-configuration offers inherent resistance to enzymatic degradation by proteases within biological systems, which typically recognize L-amino acids. This significantly extends the in-vivo half-life of peptide-based therapeutics.[1] Furthermore, the bromine atom can influence binding affinity with biological targets and serves as a reactive handle for further chemical modifications, making 4-Bromo-D-phenylalanine an invaluable building block in modern drug discovery.[2][3] Its applications span the development of novel therapeutics for neurological disorders, oncology, and metabolic research.[2][3]
Core Chemical and Physical Properties
Accurate identification and understanding of a compound's physical properties are paramount for its effective use in research. The primary identifier for 4-Bromo-D-phenylalanine is its CAS (Chemical Abstracts Service) number: 62561-74-4 .[2][4] It is critical to distinguish this from the L-enantiomer (CAS: 24250-84-8) and the racemic DL-mixture (CAS: 14091-15-7).[5][6]
| Property | Value | Source(s) |
| CAS Number | 62561-74-4 | [2][4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2][4] |
| Molecular Weight | 244.09 g/mol | [2][4][6] |
| Appearance | White to off-white powder/solid | [2][3] |
| Melting Point | 216 - 222 °C | [2] |
| Synonyms | (2R)-2-amino-3-(4-bromophenyl)propanoic acid, H-D-Phe(4-Br)-OH, p-Bromo-D-phenylalanine | [2][4] |
| Storage Temperature | 0 - 8 °C | [2][3] |
Comprehensive Safety Data Sheet (SDS) Analysis
A rigorous understanding of safety protocols is non-negotiable. The following analysis synthesizes data from multiple supplier safety data sheets to provide a comprehensive overview for safe handling and storage.
Hazard Identification
According to the Globally Harmonized System (GHS), 4-Bromo-D-phenylalanine is classified with the following hazards:
The corresponding signal word is Warning .[6][7] Researchers must handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory tract irritation |
First-Aid and Emergency Procedures
In case of exposure, the following first-aid measures should be implemented immediately:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[7]
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion: If swallowed, seek immediate medical assistance. Do not induce vomiting unless directed by medical personnel.[8]
Protocols for Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for ensuring laboratory safety and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][12]
-
The recommended storage temperature is refrigerated (0-8°C).[2][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][8]
-
Some suppliers recommend storing under an inert gas as the material may be hygroscopic.[5]
Key Applications in Drug Development and Research
The unique characteristics of 4-Bromo-D-phenylalanine make it a versatile tool for scientists.
-
Peptide Synthesis and Therapeutics: It is a fundamental building block in peptide synthesis.[3] Its D-configuration enhances resistance to enzymatic degradation, while the bromo-phenyl side chain can increase binding affinity and lipophilicity, leading to more potent and selective therapeutic agents.[1]
-
Enzyme Inhibition and Receptor Binding: The compound is used extensively in studies focused on enzyme inhibition and receptor binding.[2] The bromine atom acts as a heavy atom probe in X-ray crystallography and can form halogen bonds, providing specific interactions within protein binding pockets.
-
Biochemical Research: Researchers use this compound to investigate protein folding, protein-ligand interactions, and other complex biological processes.[3][13] It can be incorporated into proteins to serve as a probe for studying structure-activity relationships.[13]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized, step-by-step protocol for the incorporation of Boc-4-bromo-D-phenylalanine into a peptide sequence using manual solid-phase synthesis. The causality behind the choice of a Boc (tert-butyloxycarbonyl) protecting group is its stability to many reagents and its clean removal with mild acid, a cornerstone of this synthesis strategy.
Workflow: Boc-SPPS Cycle for 4-Bromo-D-phenylalanine Incorporation
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid, which is N-terminally Boc-protected.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM) for 20-30 minutes. This exposes the free amine for the next coupling step.
-
Washing: Thoroughly wash the resin to remove residual TFA and the cleaved Boc-group. A typical wash cycle is DCM (3x), isopropanol (IPA) (1x), and DCM (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the amine by treating the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA/DCM) for 5-10 minutes. This is crucial for an efficient subsequent coupling reaction.
-
Washing: Wash the resin with DCM (3x) to remove excess DIEA.
-
Coupling: Prepare the coupling solution. Dissolve Boc-4-bromo-D-phenylalanine and a coupling agent like HBTU/HOBt in N,N-dimethylformamide (DMF). Add DIEA and then add this activated mixture to the resin. Allow the reaction to proceed for 1-2 hours. The bromine on the phenyl ring is stable to these standard coupling conditions.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the full peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
This self-validating protocol includes washing and neutralization steps that are critical for driving the reaction to completion at each stage, ensuring a high-purity final product.
Conclusion
4-Bromo-D-phenylalanine is a high-value chemical tool for scientists and researchers in drug discovery. Its unique combination of stereochemical stability and the versatile functionality of the bromine atom allows for the rational design of peptide-based therapeutics with improved efficacy and pharmacokinetic properties. A thorough understanding of its chemical properties and strict adherence to the safety protocols outlined in its SDS are essential for its effective and safe utilization in the laboratory. As peptide-based drugs continue to gain prominence, the strategic incorporation of non-canonical amino acids like 4-Bromo-D-phenylalanine will remain a cornerstone of innovative therapeutic development.
References
-
Understanding the Role of D-4-Bromophenylalanine in Peptide Design . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis method for 4-bromo-o-phenylenediamine.
-
Dl-Phenylalanine Safety Data Sheet . Breckland Scientific Supplies Ltd. [Link]
-
The Versatility of Acetyl-4-bromo-DL-phenylalanine in Biochemical and Material Science Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application . PubMed. [Link]
-
(R)-2-amino-3-(4-bromophenyl)propionic acid . PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-2-amino-3-(4-bromophenyl)propionic acid | C9H10BrNO2 | CID 671215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. p-Bromo- DL -phenylalanine 99 14091-15-7 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.ca [fishersci.ca]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. nbinno.com [nbinno.com]
